[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid
Overview
Description
“[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the empirical formula C13H20BNO2 . It has a molecular weight of 233.11 . This compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(N1CCCCC1)c2ccc(cc2)B(O)O
. This indicates that the compound contains a piperazine ring attached to a phenyl group, which is further connected to a boronic acid group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction .
Physical and Chemical Properties Analysis
This compound is typically found in solid form . It has an empirical formula of C13H20BNO2 and a molecular weight of 233.11 .
Scientific Research Applications
Synthesis and Transformation in Chemistry :
- It is involved in the formation of aminosuccinyl peptides during acidolytic deprotection, subsequently transforming to piperazine-2,5-dione derivatives in neutral media. This process is influenced by reaction conditions and the structure of aspartyl peptides (Schön & Kisfaludy, 2009).
- Used in the large-scale synthesis of protected 2-substituted 4-oxo-piperidine derivatives, showcasing its role in the formation of complex organic structures (Lau et al., 2002).
- Aids in synthesizing cyclic and cage borosilicates, demonstrating its utility in creating molecules with complex inorganic cores (Torres-Huerta et al., 2017).
Biological and Pharmacological Applications :
- Piperazine derivatives of boronic acids show potential as biologically active compounds due to their structural features. They exhibit novel biological activity and are promising candidates for various applications (Adamczyk-Woźniak et al., 2015).
- It's involved in the synthesis of piperazinones and benzopiperazinones from organoboronic acids and 1,2-diamines, highlighting its role in creating compounds with potential biological activities (Petasis & Patel, 2000).
Chemical Process and Methodology Development :
- Employed in the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors in biochemical processes, illustrating its role in developing new chemical methodologies (Thalji et al., 2013).
- Used in the synthesis of (piperazin-1-ylmethyl)biaryl library via microwave-mediated reactions, indicating its importance in modern synthetic chemistry techniques (Spencer et al., 2011).
Diagnostic and Imaging Applications :
- Utilized in the synthesis of BODIPY-derived piperazidine fluorescent near-neutral pH indicators, demonstrating its use in bioimaging and diagnostic applications (Deng et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic acids are commonly used, is a key process in the synthesis of various biologically active compounds . Therefore, it can be inferred that this compound may indirectly influence multiple biochemical pathways through its role in the synthesis of other compounds.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the conditions under which they are administered .
Result of Action
Given its potential use in the synthesis of various biologically active compounds through suzuki-miyaura cross-coupling reactions , it can be inferred that its effects would largely depend on the specific compounds that it helps to produce.
Action Environment
Factors such as ph, temperature, and the presence of other chemicals can potentially affect the stability and reactivity of boronic acids .
Properties
IUPAC Name |
[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.C2HF3O2/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;3-2(4,5)1(6)7/h2-5,10,14,16-17H,6-9H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQWXQYNQQZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-49-7 | |
Record name | Boronic acid, B-[4-[1-(1-piperazinyl)ethyl]phenyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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